molecular formula C16H23N3O7S B2731518 N1-(2-methoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-23-1

N1-(2-methoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2731518
M. Wt: 401.43
InChI Key: KUONJOTUXNBHOQ-UHFFFAOYSA-N
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Description

N1-(2-methoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C16H23N3O7S and its molecular weight is 401.43. The purity is usually 95%.
BenchChem offers high-quality N1-(2-methoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-methoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

Oxazolidinones, such as U-100592 and U-100766, demonstrate significant in vitro antibacterial activities against a variety of clinically important pathogens, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis. These compounds inhibit bacterial protein synthesis through a unique mechanism, showing effectiveness against strains resistant to other antibiotics without inducing rapid resistance development (Zurenko et al., 1996).

Synthetic Methodologies

N-substituted oxazolidin-2-one derivatives are used as safer, more convenient synthetic equivalents for hazardous reagents in the large-scale preparation of sulfamides. This methodology expands the scope of using N-sulfamoyloxazolidinones to prepare nonsymmetrical sulfamides, showcasing the versatility of oxazolidinone derivatives in synthetic organic chemistry (Borghese et al., 2006).

Chiral Auxiliaries and Stereochemistry

Oxazolidin-2-ones serve as chiral auxiliaries for inducing stereoselectivity in chemical reactions. For instance, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones have been utilized for allylation reactions, yielding homoallylamines with significant stereoselectivity. This application is crucial in the synthesis of optically active compounds, highlighting the role of oxazolidinones in asymmetric synthesis (Marcantoni et al., 2002).

Antimicrobial Screening

Derivatives incorporating the oxazolidinone ring structure have been synthesized and screened for antimicrobial activity. For example, 5-(benzylidene)-3-phenylthiazolidin-4-one derivatives incorporating the thiazole ring have shown promise in treating microbial diseases, indicating the potential of oxazolidinone derivatives as therapeutic agents against bacterial and fungal infections (Desai et al., 2013).

Catalytic Applications

Oxazolidinone derivatives have been employed as catalysts in chemical reactions, such as the Cu-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides. This catalytic application demonstrates the utility of oxazolidinones in facilitating bond-forming reactions under mild conditions, expanding the toolkit available for synthetic chemistry (Bhunia et al., 2022).

properties

IUPAC Name

N-(2-methoxyethyl)-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O7S/c1-24-9-7-17-15(20)16(21)18-11-14-19(8-10-26-14)27(22,23)13-5-3-12(25-2)4-6-13/h3-6,14H,7-11H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUONJOTUXNBHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxyethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

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